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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-
methyl-2-pentene (CAS No: 2270-59-9), a key intermediate in organic synthesis. The
document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) spectral data, details generalized experimental protocols for data
acquisition, and illustrates the analytical workflow and structure-spectrum correlations.

Introduction

5-Bromo-2-methyl-2-pentene is a halogenated alkene of significant interest in the synthesis of
complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional
nature, possessing both a reactive bromine atom and a nucleophilic double bond, makes it a
versatile building block. Accurate characterization of this compound is paramount for its
effective use in multi-step syntheses. This guide summarizes the key spectroscopic data that
enables unequivocal identification and purity assessment.

Spectral Data Presentation

While direct access to raw spectral data is repository-dependent, the following tables
summarize the expected and reported spectral features for 5-Bromo-2-methyl-2-pentene,
based on data available in public and commercial databases such as the NIST WebBook and
those cited by PubChem, including Sigma-Aldrich and Wiley SpectraBase.[1]
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Table 1: *H NMR Spectral Data (Proton NMR)

) Chemical Shift (d) o Coupling Constant
Assignment _ Multiplicity .
ppm (Predicted) (J) Hz (Predicted)
(CH3)2C= ~1.6-1.7 Singlet N/A
=CH- ~5.1-5.3 Triplet ~7.0
-CH2-CH2Br ~2.5-2.7 Quartet ~7.0
-CH2Br ~3.3-35 Triplet ~7.0

Note: Predicted values are based on standard chemical shift tables and substituent effects.
Actual experimental values may vary based on solvent and instrument parameters. Data for
this compound is available from Sigma-Aldrich.[1]

Table 2: °C NMR Spectral Data (Carbon-13 NMR)

Assignment Chemical Shift (8) ppm (Predicted)
(CHs)2C= ~18, ~26

CH2-CH2Br ~40

CH2Br ~32

=CH- ~122

(CHs)2C= ~135

Note: Predicted values are based on standard chemical shift tables. Actual experimental data is
available from Sigma-Aldrich.[1]

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

162/164 Moderate o
bromine isotope pattern)
83 High [CeH11]* (Loss of Br)
55 High [CaH7]*
41 Base Peak [CsHs]*

Note: Data is consistent with the electron ionization mass spectrum available on the NIST
WebBook.[2] The characteristic 1:1 ratio of the M and M+2 peaks is indicative of the presence
of a single bromine atom.

Table 4: Infrared (IR) Spectroscopy Data

Frequency (cm~1) Intensity Assignment

~2970 - 2850 Strong C-H stretch (alkane)
~1670 Medium C=C stretch (alkene)
~1450, ~1375 Medium C-H bend (alkane)
~650 Strong C-Br stretch

Note: IR spectral data for this compound is available from various sources including Bio-Rad
and Sigma-Aldrich, as cited on PubChem.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample
such as 5-Bromo-2-methyl-2-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-methyl-2-pentene in
~0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small
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amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or
precise chemical shift referencing is required.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse
sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.qg.,
8-16) to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled
pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger
number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the resulting spectra and perform baseline correction. Integrate the signals in the H
NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the neat liquid sample into the mass
spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph
(GC-MS).

lonization: Utilize electron ionization (EIl) as the standard method for generating gas-phase
ions. A typical electron energy of 70 eV is used.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. The isotopic pattern for bromine (*°Br and 8Br in
approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.
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Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat
liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

o Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-
400 cm™1).

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations within the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship
between the spectroscopic data and the molecular structure.
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Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Diagram 2: Structure-Spectrum Correlation
Spectroscopic Data

NMR

1H NMR

(Proton Environment,
Connectivity)

H environments

B3C NMR

Molecular Structure Cbackbone (Carbon Skeleton)

5-Bromo-2-methyl-2-pentene

Molecular Formula M S
CeH11Br

(CH3)2C=CH-CH2-CH2Br

Mass Spec
(Molecular Weight,
Functional Groups Formula, Isotope Pattern)

IR

Infrared
(Functional Groups:
C=C, C-Br)

Click to download full resolution via product page

Caption: Structure-Spectrum Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromo-2-methyl-2-pentene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266619#5-bromo-2-methyl-2-pentene-spectral-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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